N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-20(10-11-25-13-20)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWIFFRFHYYBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Xanthene-9-carboxylic Acid Synthesis
The foundational step in preparing N-[(3-Methoxythiolan-3-yl)methyl]-9H-xanthene-9-carboxamide involves synthesizing 9H-xanthene-9-carboxylic acid. A widely cited method involves the carbonation of xanthene using carbon dioxide under basic conditions. For example, xanthene reacts with CO₂ in the presence of sodium methoxide in toluene at 80–90°C, yielding the sodium salt of xanthene-9-carboxylic acid. Subsequent neutralization with hydrochloric acid provides the free carboxylic acid in ~85% yield.
Alternative approaches include Friedel-Crafts acylation, as demonstrated in the synthesis of methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate. Here, intramolecular cyclization of 4-(4-methoxyphenoxy)isophthalic acid using thionyl chloride facilitates xanthone formation, which can be reduced to the xanthene scaffold.
Thiolane Amine Component Preparation
The (3-methoxythiolan-3-yl)methylamine moiety requires a separate synthesis. A plausible route involves:
- Thiolane Ring Formation : Cyclization of 3-mercapto-1-propanol with formaldehyde under acidic conditions yields 3-hydroxythiolane.
- Methoxy Introduction : Treating 3-hydroxythiolane with methyl iodide in the presence of silver(I) oxide selectively substitutes the hydroxyl group with methoxy.
- Amination : Conversion of the thiolane’s methyl group to an amine via Gabriel synthesis or Hofmann degradation. For instance, reacting 3-methoxythiolane-3-carbonitrile with lithium aluminum hydride produces the primary amine.
Amide Bond Formation: Key Methodologies
Carboxylic Acid Activation
Activation of 9H-xanthene-9-carboxylic acid is critical for amide coupling. Thionyl chloride (SOCl₂) is commonly used to convert the acid to its acyl chloride derivative. In a typical procedure, the carboxylic acid is refluxed with excess SOCl₂ (3–5 equiv) in anhydrous dichloromethane for 2–4 hours. The resulting acyl chloride is isolated via evaporation under reduced pressure.
Coupling with Amine
The activated acyl chloride reacts with (3-methoxythiolan-3-yl)methylamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). A representative protocol includes:
- Dissolving the amine (1.2 equiv) and Et₃N (2.5 equiv) in dry tetrahydrofuran (THF).
- Adding the acyl chloride (1.0 equiv) dropwise at 0°C.
- Stirring at room temperature for 12–24 hours.
- Quenching with water, extracting with ethyl acetate, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield Optimization :
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | 78% vs. 65% (DCM) |
| Base | Et₃N | 75% vs. 68% (DIPEA) |
| Temperature | 0°C → RT | 72% vs. 58% (RT only) |
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The xanthene aromatic protons appear as a multiplet at δ 6.8–7.3 ppm, while the thiolane methylene groups resonate at δ 2.5–3.5 ppm. The methoxy group shows a singlet near δ 3.3 ppm.
- IR Spectroscopy : Strong stretches at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C of methoxy).
- Mass Spectrometry : Molecular ion peak at m/z 383.4 (C₂₁H₂₃NO₃S).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically achieves >98% purity. Critical parameters include:
- Retention time: 12.3 minutes
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Recent advances propose mechanochemical synthesis for solvent-free amidation. Ball milling xanthene-9-carboxylic acid with the amine and catalytic p-toluenesulfonic acid (PTSA) achieves 70% yield in 2 hours.
Applications and Derivatives
Though biological data for this compound remain unpublished, structurally related xanthene carboxamides exhibit:
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Xanthene vs. Carbazole Derivatives
The xanthene core distinguishes this compound from carbazole-based analogues, such as 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide (). Carbazoles contain nitrogen atoms in their tricyclic system, enhancing hydrogen-bonding capabilities compared to xanthene’s oxygen-based polarity. This difference impacts solubility and receptor-binding properties. For example, carbazole derivatives in demonstrated antibacterial and antifungal activities, likely due to their planar aromatic systems interacting with microbial enzymes .
Benzimidazole Derivatives
Benzimidazole derivatives like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) () share the amide functional group but lack the tricyclic framework.
Substituent-Based Comparisons
Methoxythiolan vs. Methoxyaryl Groups
The (3-methoxythiolan-3-yl)methyl group introduces a sulfur-containing heterocycle, differing from methoxyaryl substituents in compounds like N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (). The thiolan moiety could enhance metabolic stability due to reduced oxidative susceptibility compared to fluorine or methyl groups in tetrahydrocarbazoles .
Carboxamide Linkage
The carboxamide group is common in bioactive molecules. For instance, N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) () uses this group to tether aromatic systems, facilitating interactions with biological targets like kinases or proteases .
Data Table: Key Parameters of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
